molecular formula C14H11NO4S B11011890 3-Phenyl-1,2-benzoxazol-6-yl methanesulfonate

3-Phenyl-1,2-benzoxazol-6-yl methanesulfonate

Cat. No.: B11011890
M. Wt: 289.31 g/mol
InChI Key: JFRFRMWALKOBIU-UHFFFAOYSA-N
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Description

3-Phenyl-1,2-benzoxazol-6-yl methanesulfonate is a heterocyclic compound featuring a benzoxazole core fused with a benzene ring, substituted at the 3-position with a phenyl group and at the 6-position with a methanesulfonate ester (-OSO₂CH₃). Benzoxazoles are nitrogen- and oxygen-containing heterocycles with significant applications in medicinal chemistry due to their bioisosteric properties and ability to modulate pharmacokinetic profiles . The methanesulfonate group enhances solubility and may influence metabolic stability, making this compound a candidate for pharmaceutical or agrochemical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2-benzoxazol-6-yl methanesulfonate typically involves the reaction of 2-aminophenol with benzaldehyde to form the benzoxazole core. This is followed by sulfonation using methanesulfonyl chloride under basic conditions . The reaction conditions often include the use of solvents such as toluene and catalysts like FeCl3 to enhance the yield and efficiency of the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,2-benzoxazol-6-yl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzoxazole derivatives .

Scientific Research Applications

3-Phenyl-1,2-benzoxazol-6-yl methanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2-benzoxazol-6-yl methanesulfonate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Phenyl-1,2-benzoxazol-6-yl methanesulfonate with key analogs, focusing on structural features, physicochemical properties, and biological relevance.

3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole

Structural Differences :

  • Substituents: Chloro(phenyl)methyl at C3, methyl at C6 (vs. phenyl at C3 and methanesulfonate at C6 in the target compound).
  • Key Observations :
    • The chloro(phenyl)methyl group induces steric strain, leading to deviations in bond angles (e.g., C9–C3–C3a = 132.1° vs. ~120° in unstrained analogs) due to intramolecular Cl⋯H interactions .
    • The benzoxazole ring remains planar, but the substituent orientation (dihedral angle = 70.33° between phenyl and benzoxazole planes) may reduce π-π stacking efficiency compared to the methanesulfonate analog .

Implications :

  • The methanesulfonate group in the target compound likely improves aqueous solubility compared to the hydrophobic chloro(phenyl)methyl substituent.
  • Reduced steric strain in the target compound may enhance synthetic accessibility.

Lead Methanesulfonate

Functional Group Comparison :

  • Lead methanesulfonate (Pb(OSO₂CH₃)₂) shares the methanesulfonate moiety but lacks the benzoxazole backbone.
  • Physicochemical Properties :
    • Corrosive to metals and generates toxic fumes (e.g., sulfur oxides) upon decomposition .
    • Unlike the organic target compound, lead methanesulfonate’s metal center confers high toxicity, particularly to the central nervous system .

Implications :

  • The organic nature of this compound likely mitigates the acute toxicity associated with heavy metal sulfonates.

2-Phenylbenzimidazole-5-sulfonic Acid (Ensulizole)

Heterocycle and Functional Group Contrast :

  • Core Structure: Benzimidazole (two nitrogen atoms) vs. benzoxazole (one nitrogen, one oxygen).
  • Substituents: Sulfonic acid (-SO₃H) at C5 vs. methanesulfonate ester (-OSO₂CH₃) at C4.

Metsulfuron Methyl and Related Sulfonylurea Herbicides

Functional Group Similarities :

  • Sulfonylurea herbicides (e.g., metsulfuron methyl) contain sulfonyl groups linked to triazine rings .
  • Key Contrast :
    • The target compound lacks the urea bridge and triazine moiety, limiting herbicidal activity.
    • The benzoxazole core may instead favor interactions with neurological targets (e.g., voltage-gated ion channels), as seen in zonisamide (a 1,2-benzisoxazole derivative) .

Comparative Data Table

Compound Core Structure Key Substituents Key Properties/Applications References
This compound Benzoxazole Phenyl (C3), Methanesulfonate (C6) Enhanced solubility, potential CNS applications
3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole Benzoxazole Chloro(phenyl)methyl (C3), Methyl (C6) Steric strain, antipsychotic potential
Lead methanesulfonate Methanesulfonate Pb²⁺ Corrosive, neurotoxic
2-Phenylbenzimidazole-5-sulfonic acid Benzimidazole Sulfonic acid (C5) UV absorption (sunscreens)
Zonisamide 1,2-Benzisoxazole Methanesulfonamide (C3) Antiseizure, sodium channel blocker

Research Findings and Implications

  • Toxicity Profile : Unlike lead methanesulfonate, the organic backbone of the target compound reduces heavy metal toxicity risks .

Biological Activity

3-Phenyl-1,2-benzoxazol-6-yl methanesulfonate is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a benzoxazole ring, a phenyl substituent, and a methanesulfonate group, which collectively contribute to its reactivity and biological interactions. This article aims to explore the biological activity of this compound by reviewing existing literature, synthesizing findings from various studies, and presenting case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H13NO3S, with a molecular weight of approximately 289.31 g/mol. Its structure can be represented as follows:

C14H13NO3S\text{C}_{14}\text{H}_{13}\text{N}\text{O}_{3}\text{S}

This compound's unique combination of functional groups enhances its potential therapeutic applications, particularly in the fields of anti-inflammatory and anti-cancer research.

Biological Activity Overview

Research on the biological activity of this compound is still in the early stages. Preliminary studies suggest that it may interact with various biological targets, potentially influencing pathways related to inflammation and cancer progression. However, comprehensive investigations are required to fully elucidate its mechanisms of action.

Interaction Studies

Initial interaction studies have indicated that the compound may exhibit effects on inflammatory cytokines. For instance, similar benzoxazole derivatives have shown significant inhibition of IL-1β and IL-6 mRNA expression in vitro, suggesting that this compound could possess comparable anti-inflammatory properties .

Case Studies

  • Kynurenine 3-Monooxygenase Inhibitors : A study investigating related benzoxazole compounds demonstrated their potential as Kynurenine 3-monooxygenase (KMO) inhibitors. These compounds protected against secondary organ dysfunction in animal models of acute pancreatitis, indicating a possible therapeutic role for similar structures like this compound .
  • Inflammatory Cytokine Suppression : Another study synthesized various benzoxazole derivatives and evaluated their effects on inflammatory cytokines such as IL-1β and TNF-α. The results showed that certain derivatives effectively suppressed these cytokines without causing hepatotoxicity, suggesting a promising avenue for further research on this compound in inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-PhenylbenzoxazoleLacks the methanesulfonate groupMore basic structure without sulfonation
5-MethylbenzoxazoleMethyl substitution on the benzene ringExhibits different solubility and reactivity
4-MethoxybenzoxazoleMethoxy group instead of sulfonateChanges electronic properties significantly

The presence of the methanesulfonate moiety in this compound enhances its reactivity compared to simpler derivatives, potentially increasing its biological activity.

Q & A

Q. (Basic) What synthetic methodologies are recommended for preparing 3-Phenyl-1,2-benzoxazol-6-yl methanesulfonate, and how can reaction efficiency be optimized?

Answer:
The synthesis of benzoxazole derivatives typically involves refluxing precursors like methyl-3-amino-4-hydroxybenzoate with aryl acids or methanesulfonyl chloride under controlled conditions . For this compound, optimize reaction efficiency by:

  • Solvent selection: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution.
  • Catalysts: Employ bases like triethylamine to deprotonate intermediates and accelerate sulfonation.
  • Temperature control: Reflux at 80–100°C for 12–24 hours, monitoring progress via TLC or HPLC.
  • Purification: Isolate the product via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. (Advanced) How can crystallographic data resolve structural ambiguities in this compound derivatives?

Answer:
X-ray crystallography is critical for confirming molecular conformation and substituent effects. Key steps include:

  • Bond angle analysis: Compare exocyclic angles (e.g., C10–C9–C3 in related compounds) to identify steric repulsions or intramolecular interactions (e.g., Cl⋯H4 non-bonded contacts) .
  • Planarity assessment: Validate the benzoxazole ring’s planarity (max. deviation <0.03 Å) and substituent orientation (e.g., dihedral angles between benzoxazole and phenyl groups).
  • Packing interactions: Analyze van der Waals forces or π-π stacking in crystal lattices to predict stability and solubility .

Q. (Basic) What safety protocols are essential when handling methanesulfonate derivatives in laboratory settings?

Answer:
Methanesulfonates are mutagenic and carcinogenic. Mitigate risks by:

  • Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Containment: Work in fume hoods to avoid inhalation or skin contact.
  • Waste disposal: Neutralize residues with 10% sodium bicarbonate before disposal in hazardous waste containers.
  • Exposure monitoring: Adhere to OSHA Permissible Exposure Limits (PEL) for methanesulfonates (e.g., <1 ppm) .

Q. (Advanced) How can researchers evaluate the bioactivity of this compound in enzyme inhibition studies?

Answer:
For bioactivity assessment:

  • Enzyme assays: Use in vitro kinetic assays (e.g., fluorometric or colorimetric) to measure inhibition constants (IC50) against target enzymes (e.g., kinases or hydrolases).
  • Molecular docking: Perform computational simulations (AutoDock Vina, Schrödinger Suite) to predict binding interactions at active sites, focusing on hydrogen bonding with the methanesulfonate group .
  • Structure-activity relationships (SAR): Modify substituents (e.g., phenyl or benzoxazole groups) and correlate changes with inhibitory potency .

Q. (Advanced) What strategies address discrepancies in reported synthetic yields for benzoxazole-based methanesulfonates?

Answer:
Resolve inconsistencies through systematic analysis:

  • Parameter optimization: Vary reaction time, temperature, and catalyst loading in controlled experiments.
  • Analytical validation: Use HPLC-MS to quantify impurities (e.g., unreacted starting materials) and calculate corrected yields.
  • Statistical design: Apply factorial design (e.g., ANOVA) to identify significant factors (e.g., solvent polarity or reagent stoichiometry) .
  • Cross-referencing: Compare crystallographic data (e.g., bond lengths) with NMR/IR spectra to confirm structural integrity .

Q. (Basic) What spectroscopic techniques are most effective for characterizing this compound?

Answer:
Use a combination of:

  • NMR spectroscopy: ¹H/¹³C NMR to confirm aromatic protons (δ 7.0–8.5 ppm) and methanesulfonate methyl groups (δ 3.0–3.5 ppm).
  • IR spectroscopy: Identify sulfonate S=O stretches (~1350–1200 cm⁻¹) and benzoxazole C=N vibrations (~1600 cm⁻¹).
  • Mass spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₂NO₃S) .

Q. (Advanced) How can computational modeling predict the pharmacokinetic properties of this compound?

Answer:
Employ tools like SwissADME or ADMET Predictor to:

  • Lipophilicity: Calculate logP values to estimate membrane permeability.
  • Metabolic stability: Predict cytochrome P450 interactions (e.g., CYP3A4 inhibition).
  • Toxicity: Use QSAR models to assess mutagenic potential (e.g., Ames test predictions) .

Q. (Advanced) What experimental designs mitigate nephrotoxicity risks when testing methanesulfonate derivatives in vivo?

Answer:
Adapt strategies from colistin methanesulfonate studies:

  • Dose optimization: Use loading doses followed by maintenance doses to achieve therapeutic plasma levels while minimizing renal accumulation.
  • Biomarkers: Monitor serum creatinine and urinary NGAL (neutrophil gelatinase-associated lipocalin) for early nephrotoxicity detection.
  • Hydration protocols: Administer saline prehydration to reduce renal tubular toxicity .

Properties

Molecular Formula

C14H11NO4S

Molecular Weight

289.31 g/mol

IUPAC Name

(3-phenyl-1,2-benzoxazol-6-yl) methanesulfonate

InChI

InChI=1S/C14H11NO4S/c1-20(16,17)19-11-7-8-12-13(9-11)18-15-14(12)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

JFRFRMWALKOBIU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=NO2)C3=CC=CC=C3

Origin of Product

United States

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